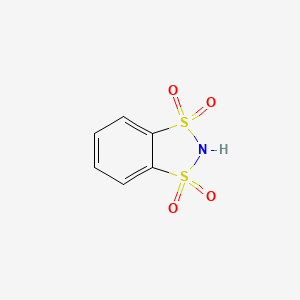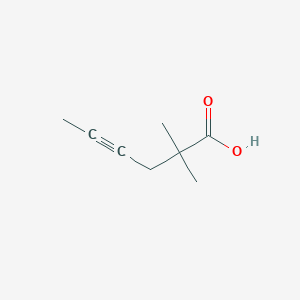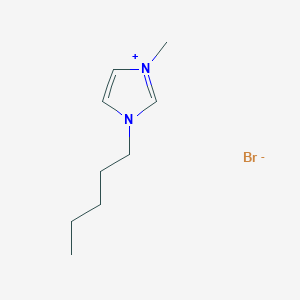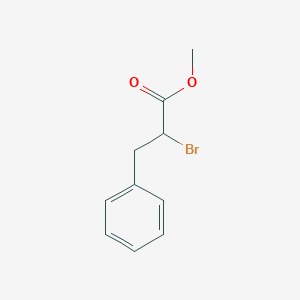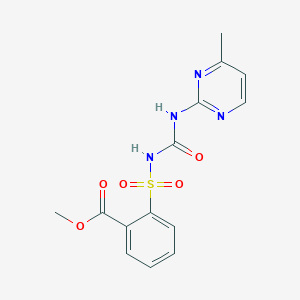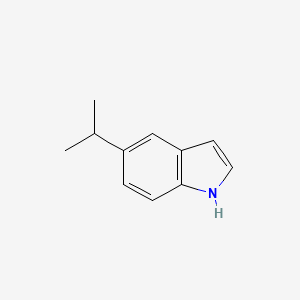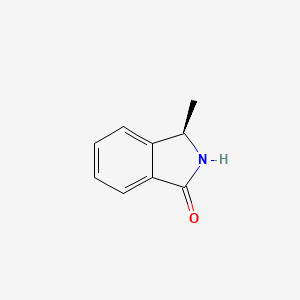
N-n-Propylmaleamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-n-Propylmaleamic acid is a chemical compound with the linear formula C7H11NO3 . It has a molecular weight of 157.171 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H11NO3 . This indicates that the molecule consists of 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis
One study discusses the intramolecular catalysis of amide hydrolysis by the carboxy-group of a series of substituted N-methylmaleamic acids . This suggests that this compound may also undergo similar reactions.Wissenschaftliche Forschungsanwendungen
1. Biochemical Research and Medical Applications
N-n-Propylmaleamic acid, while not directly mentioned in the literature, is closely related to other compounds in the maleamic acid family, which have been extensively studied for their biochemical and medical applications. For instance, N-glycinylmaleamic acid has been investigated for its cosurfactant activity in sodium dodecyl sulfate micelles. This research, detailed by Gaspar et al. (2004), contributes to the understanding of micellar assemblies, important in the pharmaceutical and biochemical fields (Gaspar, Baskar, Reddy, Ranganathan, & Peric, 2004).
2. Polymer and Material Science
In the realm of polymer and material science, the study of maleamic acid derivatives, such as N-tert-butylmaleimic acid, has led to the development of new pH-responsive hydrogels. Ilgin, Ozay, and Ozay (2019) synthesized and evaluated these hydrogels for potential use in drug delivery systems, which is a significant contribution to the field of biomedical engineering and drug delivery technologies (Ilgin, Ozay, & Ozay, 2019).
3. Chemical Synthesis and Analysis
In chemical synthesis and analysis, the study of N-Substituted phenylmaleimides, which are closely related to this compound, has been significant. Liu Xiang-xuan (2004) conducted research on the synthesis of these compounds, providing valuable insights into their structural and chemical properties. This research aids in the understanding of maleamic acid derivatives and their potential applications in various chemical processes (Liu Xiang-xuan, 2004).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of N-n-Propylmaleamic acid can be achieved through the reaction of maleic anhydride with n-propylamine followed by the addition of hydrochloric acid and subsequent heating.", "Starting Materials": [ "Maleic anhydride", "n-Propylamine", "Hydrochloric acid" ], "Reaction": [ "Add maleic anhydride to a round-bottom flask", "Add n-propylamine to the flask and stir the mixture", "Add hydrochloric acid dropwise to the mixture while stirring", "Heat the mixture to 80-90°C for 2-3 hours", "Cool the mixture to room temperature", "Filter the precipitated product and wash with water", "Dry the product under vacuum to obtain N-n-Propylmaleamic acid" ] } | |
CAS-Nummer |
36342-07-1 |
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
4-oxo-4-(propylamino)but-2-enoic acid |
InChI |
InChI=1S/C7H11NO3/c1-2-5-8-6(9)3-4-7(10)11/h3-4H,2,5H2,1H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
KDUIBZJVAXYHPY-UHFFFAOYSA-N |
Isomerische SMILES |
CCCNC(=O)/C=C/C(=O)O |
SMILES |
CCCNC(=O)C=CC(=O)O |
Kanonische SMILES |
CCCNC(=O)C=CC(=O)O |
| 36342-07-1 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper highlights the exceptional catalytic activity of dimethyl-N-n-propylmaleamic acid in its own hydrolysis. What makes this compound so reactive?
A1: The remarkable reactivity of dimethyl-N-n-propylmaleamic acid stems from the combined effects of its structural features. [] Firstly, the presence of two alkyl groups (dimethyl) on the carbon-carbon double bond significantly enhances the rate of hydrolysis compared to mono-alkylated or unsubstituted analogs. [] Secondly, the specific spatial arrangement of these alkyl groups, not being constrained within a ring structure, further amplifies the catalytic efficiency. [] This unique combination results in an extremely high "effective concentration" of the carboxy-group, facilitating rapid intramolecular catalysis of amide hydrolysis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


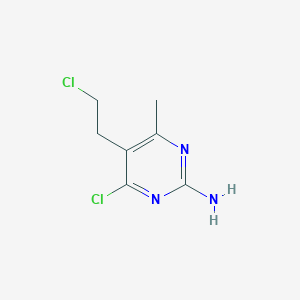

![Methyl (2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B1365396.png)
